(2E)-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-24-16-9-7-15(8-10-16)20-19(21)12-6-14-5-11-17(22-2)18(13-14)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZWOKXRMBMHDJ-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide , also known as a derivative of phenylpropene amides, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21NO4
- Molecular Weight : 327.38 g/mol
- CAS Number : 514808-48-1
The compound features a conjugated double bond system, which is pivotal for its biological interactions. The presence of methoxy and ethoxy groups may influence its pharmacological properties through modulation of lipophilicity and steric effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, research has shown that phenylpropene derivatives can induce apoptosis in various cancer cell lines by activating the mitochondrial pathway and inhibiting key survival signaling pathways such as PI3K/Akt and MAPK .
Case Study: In Vitro Studies
In vitro studies on derivatives of phenylpropene have demonstrated their ability to inhibit the proliferation of cancer cells. A study indicated that these compounds could reduce cell viability in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, including cancer and neurodegenerative disorders. Compounds similar to this compound have shown promise in reducing inflammatory markers such as TNF-α and IL-6 in various models .
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of pro-inflammatory cytokines .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar compounds have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function, leading to cell lysis .
Data Table: Biological Activities Summary
Scientific Research Applications
Anticancer Properties
Research indicates that (2E)-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide exhibits promising anticancer activity. Studies have shown that derivatives of this compound can selectively induce apoptosis in various cancer cell lines while sparing normal cells.
Case Study:
A study demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Case Study:
In vitro studies showed that this compound reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary studies suggest that it exhibits activity against a range of bacterial strains.
Case Study:
A recent investigation reported that the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of cinnamanilides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Notes:
- Lipophilicity : Chlorinated derivatives (e.g., 2j) exhibit higher log D values (~4.2) due to electron-withdrawing groups, enhancing membrane permeability but increasing cytotoxicity. The target compound’s methoxy/ethoxy groups reduce log D (~2.5–3.0), balancing solubility and bioavailability .
- Antimicrobial Activity : Chlorinated analogs (e.g., 2j, 2k) show submicromolar activity against MRSA and mycobacteria due to enhanced lipophilicity and electron-deficient aromatic rings, which disrupt bacterial membranes. In contrast, the target compound’s electron-donating groups likely reduce antimicrobial potency .
- Antioxidant and Anti-inflammatory Activity : Methoxy-rich compounds, such as the target and curcumin analogs (3d), exhibit strong radical scavenging and anti-inflammatory effects. The 3,4-dimethoxy motif stabilizes free radicals via resonance, while the 4-ethoxy group may modulate COX-2 inhibition .
- Cytotoxicity: Chlorinated derivatives (e.g., 2j) show higher cytotoxicity (IC50: 5–10 µM) due to reactive electrophilic intermediates. The target compound’s non-halogenated structure aligns with safer profiles (IC50 >10 µM) observed in curcumin analogs .
Key Research Findings
Antimicrobial Efficacy
- Chlorinated Cinnamanilides : 3,4-Dichloro derivatives (e.g., 2j) demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 0.5–1 µM) and mycobacteria, outperforming ampicillin and rifampicin . Their potency is attributed to chloro groups increasing membrane interaction and inhibiting bacterial enzymes .
- Methoxy/Ethoxy Derivatives: While less antimicrobial, these compounds show niche activity.
Antioxidant Mechanisms
- Curcumin analogs with 3,4-dimethoxy substituents (e.g., 3e) exhibit DPPH radical scavenging (IC50: 8.2 µM) comparable to ascorbic acid.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : The compound can be synthesized via a condensation reaction between 3,4-dimethoxycinnamoyl chloride and 4-ethoxyaniline under inert atmosphere. Key parameters include maintaining anhydrous conditions (e.g., dry DMF as solvent), temperature control (60–70°C), and slow addition of reactants to minimize side reactions. TLC monitoring (silica gel, ethyl acetate/hexane 3:7) ensures reaction completion. Post-synthesis purification via column chromatography (gradient elution) is critical to isolate the trans (E)-isomer .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?
- Methodology : Use ¹H and ¹³C NMR to verify the enamide geometry (E-configuration) and substituent positions. Key signals include:
- ¹H NMR : Doublet at δ 6.8–7.2 ppm for the trans vinyl proton (J = 15–16 Hz), methoxy protons (δ 3.8–3.9 ppm, singlet), and ethoxy group (δ 1.4 ppm, triplet; δ 4.0 ppm, quartet).
- ¹³C NMR : Carbonyl resonance at δ 165–168 ppm, aromatic carbons (δ 110–150 ppm), and methoxy/ethoxy carbons (δ 55–60 ppm). Compare with computational predictions (DFT) to resolve ambiguities .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodology : Screen for anti-inflammatory activity via COX-2 inhibition assays (ELISA) or antioxidant capacity using DPPH radical scavenging. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., curcumin for antioxidant studies) and validate dose-response relationships (IC₅₀ calculations) .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) influence bioactivity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with halogenated or hydroxylated phenyl groups. Compare their binding affinities to target proteins (e.g., molecular docking against TNF-α or EGFR) and correlate with electronic effects (Hammett constants). For example, fluorinated analogs may enhance metabolic stability but reduce solubility .
Q. What strategies resolve contradictory data in spectral characterization (e.g., overlapping NMR signals)?
- Methodology : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous protons and carbons. For example, HMBC can link the enamide carbonyl (δ 165–168 ppm) to adjacent vinyl and aromatic protons. Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular formula (e.g., [M+H]⁺ at m/z 356.1524 for C₁₉H₂₁NO₄) .
Q. How can computational modeling predict metabolic pathways and toxicity?
- Methodology : Employ in silico tools (e.g., SwissADME, ProTox-II) to predict CYP450-mediated metabolism, highlighting potential demethylation or glucuronidation sites. Molecular dynamics simulations can assess binding stability to hepatic enzymes (e.g., CYP3A4). Validate predictions with in vitro microsomal assays .
Q. What experimental designs optimize reaction yields for large-scale synthesis?
- Methodology : Apply design of experiments (DoE) to test variables like catalyst loading (e.g., DMAP vs. pyridine), solvent polarity (THF vs. acetonitrile), and stoichiometry. Use response surface methodology (RSM) to identify optimal conditions. For scale-up, switch to flow chemistry to enhance reproducibility and reduce byproducts .
Contradictory Data Analysis
Q. Why do some studies report divergent biological activities for structurally similar analogs?
- Analysis : Differences may arise from assay conditions (e.g., cell line variability, serum concentration) or substituent electronic effects. For example, electron-withdrawing groups (e.g., -NO₂) may enhance receptor binding but increase off-target effects. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
